6H-Indeno[5,4-b]thiophene, 7,8-dihydro-
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Overview
Description
6H-Indeno[5,4-b]thiophene, 7,8-dihydro- is a heterocyclic compound that contains both sulfur and carbon atoms in its structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Indeno[5,4-b]thiophene, 7,8-dihydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4,5-dimethyl-6-oxo-7-bromo-7-propyl-7,8-dihydro-6H-indeno[5,4-b]furan-2-carboxylic acid with anhydrous lithium . The reaction is carried out in a stirred solution, which facilitates the formation of the desired compound.
Industrial Production Methods
Industrial production of 6H-Indeno[5,4-b]thiophene, 7,8-dihydro- may involve large-scale synthesis using similar cyclization reactions. The process is optimized for yield and purity, often involving multiple steps of purification and characterization to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
6H-Indeno[5,4-b]thiophene, 7,8-dihydro- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: The compound can be reduced to form more saturated derivatives.
Substitution: Various substituents can be introduced into the molecule, altering its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce more saturated thiophene derivatives .
Scientific Research Applications
6H-Indeno[5,4-b]thiophene, 7,8-dihydro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism by which 6H-Indeno[5,4-b]thiophene, 7,8-dihydro- exerts its effects involves interaction with specific molecular targets and pathways. For instance, its diuretic-saluretic and antihypertensive activities are believed to be mediated through its interaction with renal pathways, leading to increased excretion of sodium and water .
Comparison with Similar Compounds
Similar Compounds
6H-Indeno[5,4-b]furan: Similar in structure but contains an oxygen atom instead of sulfur.
7,8-Dihydro-6H-indeno[4,5-b]thiophene: Another member of the indeno-thiophene family with slight structural variations.
Uniqueness
Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in both academic and industrial research .
Properties
CAS No. |
59856-05-2 |
---|---|
Molecular Formula |
C11H10S |
Molecular Weight |
174.26 g/mol |
IUPAC Name |
7,8-dihydro-6H-cyclopenta[e][1]benzothiole |
InChI |
InChI=1S/C11H10S/c1-2-8-4-5-11-10(6-7-12-11)9(8)3-1/h4-7H,1-3H2 |
InChI Key |
VFFAJVKVBUWUCU-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C1)C3=C(C=C2)SC=C3 |
Origin of Product |
United States |
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